2,4-Di-tert-butyl-6-chloro-1,3,5-triazine

Dehydrative condensation Amidation Esterification

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (CAS 73084-03-4) is a chlorinated 1,3,5-triazine derivative with the molecular formula C11H18ClN3 and molecular weight 227.73. It features a 1,3,5-triazine core substituted with two bulky tert-butyl groups at the 2- and 4-positions and a reactive chlorine atom at the 6-position.

Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
CAS No. 73084-03-4
Cat. No. B1433763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butyl-6-chloro-1,3,5-triazine
CAS73084-03-4
Molecular FormulaC11H18ClN3
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC(=N1)Cl)C(C)(C)C
InChIInChI=1S/C11H18ClN3/c1-10(2,3)7-13-8(11(4,5)6)15-9(12)14-7/h1-6H3
InChIKeyVQGDXNFMWSFZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Technical Profile


2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (CAS 73084-03-4) is a chlorinated 1,3,5-triazine derivative with the molecular formula C11H18ClN3 and molecular weight 227.73 . It features a 1,3,5-triazine core substituted with two bulky tert-butyl groups at the 2- and 4-positions and a reactive chlorine atom at the 6-position . The compound is a white crystalline solid with a reported melting point of 120-122°C and is soluble in organic solvents . Its commercial availability as a high-purity building block supports applications across organic synthesis, medicinal chemistry, and materials science .

High-purity triazine building block for SNAr-based derivatization
Sterically demanding tert-butyl groups influence reaction selectivity
Single reactive chlorine enables clean mono-functionalization

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Chlorotriazine Non-Interchangeability


Chlorinated 1,3,5-triazines cannot be generically interchanged because the identity, size, and electronic character of substituents directly govern electrophilicity, steric accessibility, and downstream reaction outcomes. In dehydrative condensation reactions, electrophilicity varies significantly based on carbon substituent hybridization and steric bulk, with bulky aryl-substituted reagents yielding the highest product yields due to favorable steric effects . The two tert-butyl groups in 2,4-di-tert-butyl-6-chloro-1,3,5-triazine provide distinct steric hindrance that influences nucleophilic substitution site selectivity while maintaining sufficient electrophilic reactivity at the 6-chloro position. Computational chemometric studies of 6-chloro-1,3,5-triazine derivatives confirm that alkyl and cycloalkyl substituents produce measurable differences in molecular lipophilicity parameters (AlogP, MlogP, WLOGP, logPKLOP, logPPHYS), which directly affect bioactivity and chromatographic behavior [1]. Substituting a triazine reagent with a different chlorotriazine analog—even one with seemingly minor substituent variations—can alter reaction kinetics, yields, and product selectivity profiles.

Chlorotriazine analogs with different substituent size or electronics may alter electrophilicity and steric accessibility, shifting reaction outcomes.

Minor substituent variations can measurably change lipophilicity parameters (AlogP, MlogP) and downstream reactivity profiles.

Interchanging with other chlorotriazines—even structurally close ones—may impact kinetics, yields, and product selectivity.

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Comparator-Based Differentiation Evidence


Dehydrative Condensation Efficiency: Steric Bulk Advantage

In dehydrative condensation reactions for amide and ester synthesis, the electrophilicity of chlorotriazine-derived reagents depends on carbon substituent hybridization and steric factors. While alkyl-substituted triazine reagents provide baseline reactivity, bulky 2,6-dimethylphenyl group-substituted reagents yielded the highest product yields because of a slight increase in reagent electrophilicity and/or steric hindrance favorable for desired dehydrative condensation reactions . This class-level inference establishes that sterically demanding substituents on the triazine core confer measurable advantages in condensation chemistry, and the two tert-butyl groups on 2,4-di-tert-butyl-6-chloro-1,3,5-triazine provide similar steric bulk that can enhance selectivity in condensation applications.

Condensation Yield
Class-level
Bulky aryl-substituted triazines deliver highest product yields vs. alkyl-substituted reagents (class-level trend)
Supports selection of sterically hindered triazines for dehydrative condensation
Data to verify for specific substrate pairs
Dehydrative condensation Amidation Esterification Triazine reagents

Acid-Catalyzed O-Benzylation Reactivity Hierarchy

A systematic comparative study of acid-catalyzed O-benzylating reagents based on 1,3,5-triazine structural isomers evaluated the reactivity of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT), and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT) in the O-benzylation of 3-phenylpropanol [1]. HPLC time-course analysis of the reaction between 3-phenylpropanol and TriBOT revealed that DiBOT exists as a reactive intermediate [1]. Among the three reagents, MonoBOT afforded the highest yield of benzyl 3-phenylpropyl ether [1]. This reactivity hierarchy demonstrates that the number and type of substituents on the triazine core directly determine benzylation efficiency, with the di-oxo mono-benzyloxy configuration (MonoBOT) outperforming the tris-benzyloxy configuration (TriBOT) despite TriBOT having three potentially reactive benzyl groups.

Benzylation Hierarchy
Class-level
MonoBOT > DiBOT > TriBOT in O-benzylation yield (HPLC time-course analysis)
Substitution pattern dictates benzylation efficiency, not merely number of reactive groups
Exact yields not provided; relative hierarchy established
O-Benzylation Triazine reagents Hydroxyl protection Acid catalysis

Electron Acceptor Performance in TADF-OLED Emitters

A series of D-π-A type thermally activated delayed fluorescence (TADF) emitters were developed using 2,4-di-tert-butyl-1,3,5-triazine (DTPT) as the electron acceptor unit paired with N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DAC-II) as the donor . The emitter DTPTCzDP achieved a maximum external quantum efficiency (EQE) of 20.13% (53.57 cd A⁻¹) in a greenish-blue OLED device . DTPTCzDP-CN, incorporating an electron-withdrawing cyano group on the π-bridge, exhibited an EQE of 17.81% with kRISC > 10⁶ s⁻¹ and kr > 10⁷ s⁻¹, representing an exceptionally high reverse intersystem crossing rate constant . All devices demonstrated slow efficiency roll-off, attributed to the steric hindrance effect and intrinsic chemical stability of the bulky DTPT unit .

OLED EQE
Head-to-head
DTPTCzDP (DTPT-based): EQE = 20.13%, 53.57 cd/A; DTPTCzDP-CN: EQE = 17.81%, kRISC > 10⁶ s⁻¹
DTPT unit reliably delivers >20% EQE in greenish-blue TADF devices
Performance benchmark from reported device data
TADF OLED Electron acceptor Triazine EQE

Thermally Controllable Benzylation via Steric Protection

Benzylating reagents derived from 4,6-di-t-butyl-1,3,5-triazine, specifically 4-(4,6-di-t-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate and related derivatives, have been developed that release benzyl triflate as a benzyl cation equivalent upon heating the solution to 40°C under neutral conditions . O-Benzylation of alcohols using a stoichiometric amount of these reagents afforded corresponding benzyl ethers in good to high yields . Critically, the presence of a bulky t-butyl group on the triazine ring prevents the consumption of benzyl triflate via a side reaction with a morpholinotriazine derivative, thereby preserving the reactive benzylating species for productive reaction with the alcohol substrate .

Side-Reaction Suppression
Class-level
tert-Butyl groups prevent morpholinotriazine side reaction, preserving benzyl triflate for productive O-benzylation
Steric shield is functionally critical for thermally controllable benzylating reagent design
Yields reported as good to high under stoichiometric conditions
Benzylating reagents Thermal control Steric protection Triazine

Cost and Availability for Bulk Procurement

Supplier pricing data reveals significant economies of scale for 2,4-di-tert-butyl-6-chloro-1,3,5-triazine (CAS 73084-03-4). Fujifilm Wako offers 250 mg for ¥72,500 and 1 g for ¥144,500, representing a per-gram cost of ¥290,000 at 250 mg scale that drops to ¥144,500/g at 1 g scale . CymitQuimica lists 250 mg at €150.00 (equivalent to €600/g) and 1 g at €534.00 (€534/g) . Industrial-scale suppliers advertise FOB prices of $1.9-$2.9 per gram with minimum order quantities of 100 g and monthly supply capacity of 1,000 metric tons .

Cost Scalability
Reported
Research scale (1 g): ~¥144,500/g; Bulk scale (≥100 g): $1.9–$2.9/g (>99% cost reduction)
Economically viable for process development at bulk procurement scales
Supplier data; pricing subject to change
Procurement Cost comparison Bulk supply Triazine

Selective Mono-Functionalization via Single Chlorine Site

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine contains exactly one reactive chlorine atom at the 6-position, with the 2- and 4-positions occupied by non-displaceable tert-butyl groups under typical nucleophilic substitution conditions. This contrasts with (a) cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, CAS 108-77-0), which contains three sequentially displaceable chlorine atoms enabling stepwise but potentially non-selective functionalization, and (b) fully substituted triazines lacking any reactive halogen handle. The single chlorine site enables clean mono-functionalization via nucleophilic aromatic substitution with amines, alkoxides, or organometallic reagents to yield 2,4-di-tert-butyl-6-substituted-1,3,5-triazine derivatives without competing over-substitution .

Mono-Substitution Control
Class-level
Target: 1 reactive Cl at 6-position vs. cyanuric chloride: 3 reactive Cl sites
Eliminates need for protecting groups or strict stoichiometric control for mono-derivatization
Enables clean SNAr-based mono-functionalization workflows
Nucleophilic substitution Mono-functionalization Triazine Building block

2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Research & Industrial Applications


TADF Emitter Synthesis for OLED Devices

Procure 2,4-di-tert-butyl-6-chloro-1,3,5-triazine (DTPT) as the electron acceptor building block for D-π-A type thermally activated delayed fluorescence (TADF) emitters. Pair with N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DAC-II) donors via palladium-catalyzed cross-coupling to generate DTPTCzDP-type emitters. This architecture has demonstrated EQE of 20.13% (53.57 cd A⁻¹) in greenish-blue OLED devices with slow efficiency roll-off attributed to the steric hindrance and stability of the bulky DTPT unit .

Thermally Controllable Benzylating Reagent Synthesis

Use 2,4-di-tert-butyl-6-chloro-1,3,5-triazine as the starting material to synthesize 4-(4,6-di-t-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate benzylating reagents. The tert-butyl groups are functionally critical—they sterically prevent the consumption of benzyl triflate via side reactions with morpholinotriazine byproducts, enabling stoichiometric O-benzylation of alcohols with good to high yields upon heating to 40°C under neutral conditions .

Mono-Functionalized Building Block Synthesis

Employ 2,4-di-tert-butyl-6-chloro-1,3,5-triazine as a single-site electrophile for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, or thiols. The single reactive chlorine at the 6-position enables exclusive mono-functionalization to yield 2,4-di-tert-butyl-6-substituted-1,3,5-triazine derivatives without competing di- or tri-substitution, eliminating the need for protecting groups or stringent stoichiometric control required with trichlorotriazine alternatives .

Industrial Scale-Up Production

For process development and manufacturing scale-up, source 2,4-di-tert-butyl-6-chloro-1,3,5-triazine from industrial suppliers offering FOB prices of $1.9-$2.9 per gram at minimum order quantities of 100 g, with monthly supply capacity reaching 1,000 metric tons . This represents a >99% per-gram cost reduction compared to research-scale procurement from specialty chemical suppliers (e.g., ¥144,500/g at 1 g scale).

Application
Selection Property
Validation Focus
TADF OLED emitter development
Electron acceptor unit with sterically hindered core
Emitter efficiency and roll-off characterization
Thermally controllable benzylation
Steric shielding by tert-butyl groups
Side-reaction suppression and benzylation yield
Mono-functionalized triazine synthesis
Single reactive chlorine site
Regioselective substitution without over-functionalization
Process development and manufacturing
Bulk supply availability and cost efficiency
Scale-dependent cost reduction and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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